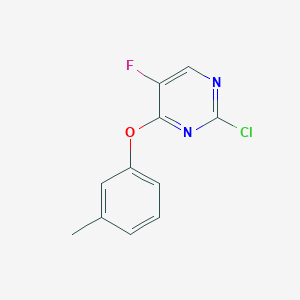

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine

Description

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro-fluoro substitution pattern at the 2- and 5-positions of the pyrimidine ring and a 3-methylphenoxy group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and serotonin receptor modulators . Its structure enables regioselective nucleophilic substitutions, making it valuable for designing bioactive molecules.

Properties

Molecular Formula |

C11H8ClFN2O |

|---|---|

Molecular Weight |

238.64 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-3-2-4-8(5-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3 |

InChI Key |

KMDGMPMATMGHMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC(=NC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine or fluorine atoms under suitable conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the compound, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.

Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the target and the context of its use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine with analogous compounds:

Key Observations :

- Electronic Effects: The 3-methylphenoxy group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing trifluoromethyl group in BD488922 .

- Polarity: Methoxy-substituted analogs (e.g., 4-methoxyphenoxy) exhibit higher polarity due to the methoxy group’s hydrogen-bonding capacity .

- Bioactivity : Pyridyl-substituted derivatives (e.g., pyridin-3-yl) demonstrate enhanced solubility, favoring pharmacokinetic profiles in drug candidates .

Thermal and Spectral Data

- NMR Shifts : The ¹H-NMR spectrum of 2-Chloro-5-fluoro-4-(3-(4-fluorophenyl)propoxy)pyrimidine (compound 6g) shows aromatic protons at δ 8.17 ppm, similar to the target compound’s expected shifts .

Biological Activity

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by its unique functional groups which contribute to its biological activity. The presence of a chloro and fluoro substituent along with a phenoxy group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted pyrimidines against pathogenic bacteria and fungi. Compounds similar to this compound have shown activity against strains such as E. coli, S. aureus, and C. albicans .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 8 µg/mL |

Anti-inflammatory Activity

Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). The compound's structure allows it to interact effectively with these enzymes, reducing inflammation .

Table 2: Inhibition of COX-2 Activity by Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Comparison with Celecoxib (IC50 = 0.04 µM) |

|---|---|---|

| Compound D | 0.04 | Comparable |

| Compound E | 0.02 | More Potent |

Anticancer Activity

The anticancer potential of pyrimidines has been extensively studied, particularly their ability to inhibit cell proliferation in various cancer cell lines. A notable finding is the potent inhibition of L1210 mouse leukemia cells by compounds similar to this compound, with IC50 values in the nanomolar range .

Table 3: Anticancer Activity Against L1210 Cells

| Compound Name | IC50 (nM) |

|---|---|

| Compound F | 50 |

| Compound G | 30 |

Case Studies

- Study on Antifungal Activity : A recent study synthesized several pyrimidine derivatives and evaluated their antifungal activities against Botrytis cinerea. The results demonstrated that compounds with similar structural features to this compound exhibited high antifungal efficacy, with some achieving an inhibition rate comparable to established antifungal agents .

- Anti-inflammatory Effects : Another investigation explored the anti-inflammatory properties of pyrimidines in carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema, suggesting that these compounds could be developed as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is often influenced by their structural components. Substituents such as halogens (chlorine and fluorine) and phenoxy groups have been shown to enhance activity against specific biological targets. The presence of electron-donating groups can also improve the potency of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.